8-(Trifluoromethoxy)quinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Trifluoromethoxy)quinoline-3-carboxylic acid is an organic compound with the molecular formula C11H6F3NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the trifluoromethoxy group at the 8th position and the carboxylic acid group at the 3rd position of the quinoline ring imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Trifluoromethoxy)quinoline-3-carboxylic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethoxy)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Quinoline-3-methanol or quinoline-3-aldehyde.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-(Trifluoromethoxy)quinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethoxy)quinoline-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
8-Methoxyquinoline-3-carboxylic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
8-Chloroquinoline-3-carboxylic acid: Contains a chlorine atom instead of a trifluoromethoxy group.
8-Hydroxyquinoline-3-carboxylic acid: Features a hydroxyl group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 8-(Trifluoromethoxy)quinoline-3-carboxylic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. These properties make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
8-(trifluoromethoxy)quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)18-8-3-1-2-6-4-7(10(16)17)5-15-9(6)8/h1-5H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSIICIBPMSVAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)OC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.